2-methyl-4-(morpholin-4-ylmethyl)-1H-benzimidazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(morpholin-4-ylmethyl)-1H-benzimidazol-5-ol (MMMBI) is a synthetic compound that has been studied for its potential applications in scientific research and lab experiments. MMMBI is a white powder that is soluble in water and ethanol and has a molecular weight of 293.4 g/mol. It has been studied for its biochemical and physiological effects, as well as its mechanism of action. Additionally, this paper will discuss potential future directions in the use of MMMBI.
Wissenschaftliche Forschungsanwendungen
Glucosidase Inhibition and Antioxidant Activity
2-methyl-4-(morpholin-4-ylmethyl)-1H-benzimidazol-5-ol derivatives are noted for their potential in inhibiting glucosidase, an enzyme relevant in the management of diabetes, and displaying significant antioxidant activities. These compounds have been synthesized through a 'onepot' nitro reductive cyclization reaction, and their structure-activity relationship indicates notable potency in these biological activities. The antioxidant properties were measured using several assays, demonstrating high scavenging activity, and the glucosidase inhibitory potential of these derivatives showed better results than standard treatments in some cases (Özil, Parlak, & Baltaş, 2018).
Anti-inflammatory and COX-2 Inhibition
Benzimidazole derivatives linked with oxadiazole and morpholine have exhibited substantial anti-inflammatory activities. These compounds were studied using the carrageenan-induced rat paw edema test, and some demonstrated excellent results, with specific compounds significantly inhibiting COX-2, an enzyme implicated in inflammation and pain pathways. A molecular docking study suggested the importance of morpholine and oxadiazole rings in this biological activity, indicating the therapeutic potential of these derivatives in inflammatory diseases (Rathore et al., 2017).
Crystal Structure Analysis
The crystal structure of a benzothiazole derivative, which is a Mannich base involving a morpholin-4-ylmethyl group, has been analyzed. The molecular structure, characterized by specific dihedral angles and a chair conformation of the morpholine ring, was stabilized by hydrogen bonds and π interactions. This structural analysis contributes to the understanding of the molecular configuration and interactions of similar compounds (Franklin et al., 2011).
Eigenschaften
IUPAC Name |
2-methyl-4-(morpholin-4-ylmethyl)-1H-benzimidazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-14-11-2-3-12(17)10(13(11)15-9)8-16-4-6-18-7-5-16/h2-3,17H,4-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASWQTZQJWQZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=C2CN3CCOCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(morpholin-4-ylmethyl)-1H-benzimidazol-5-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.